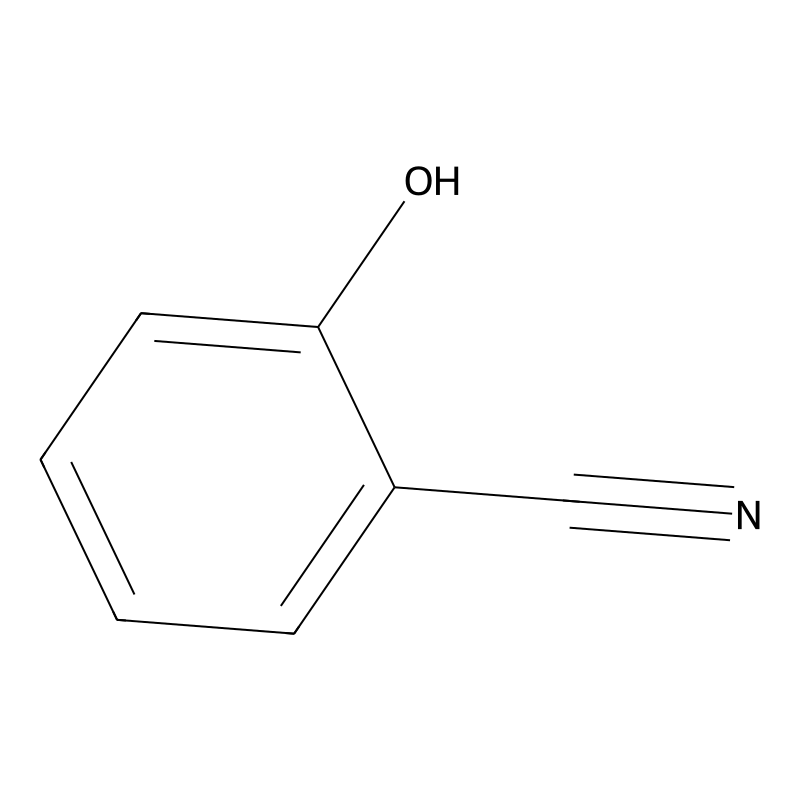

2-Hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Precursor

2-Hydroxybenzonitrile primarily serves as a starting material or building block in the synthesis of various organic molecules.

Mono-alkoxyphenyloxazoline synthesis

This involves the reaction of 2-hydroxybenzonitrile with various alcohols under specific conditions to produce mono-alkoxyphenyloxazoline derivatives []. These derivatives possess interesting biological activities and are being explored for their potential applications in drug discovery [].

Furanoside synthesis

2-Hydroxybenzonitrile can be employed in the synthesis of specific furanoside molecules. Furanosides are a class of carbohydrates with a unique five-membered ring structure, exhibiting diverse biological properties []. However, the specific applications of the synthesized furanosides using 2-hydroxybenzonitrile are not well documented in readily available sources.

Other Potential Applications

While the primary use of 2-Hydroxybenzonitrile lies in organic synthesis, some limited research suggests its potential exploration in other areas:

- Antimicrobial activity: Preliminary studies have investigated the potential antimicrobial properties of 2-hydroxybenzonitrile and its derivatives. However, these studies are scarce and lack conclusive evidence for significant antimicrobial activity []. Further research is needed to validate these findings and understand the underlying mechanisms.

2-Hydroxybenzonitrile, also known as salicylonitrile, is an organic compound with the molecular formula . It consists of a benzene ring substituted with a hydroxyl group and a nitrile group. The compound is characterized by its white crystalline solid form and has a melting point of approximately 61-63 °C. It is soluble in organic solvents such as ethanol and acetone, but less soluble in water. The presence of both the hydroxyl and nitrile functional groups imparts unique chemical properties to 2-hydroxybenzonitrile, making it an interesting subject of study in organic chemistry and medicinal chemistry .

- Oxime Formation: It can react with hydroxylamine to form oximes, which can be further dehydrated to yield nitriles .

- Reactions with Isocyanates: The compound reacts with aryl isocyanates in the presence of triethylamine to produce corresponding carbamates, which can cyclize to form benzoxazinones .

- Deprotonation Reactions: Under certain conditions, 2-hydroxybenzonitrile can undergo deprotonation to form an anion, which can participate in nucleophilic substitution reactions .

Research indicates that 2-hydroxybenzonitrile exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain strains of bacteria and fungi. Additionally, studies have suggested that it may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration . Its derivatives are also being investigated for their potential as anti-cancer agents.

Several methods exist for synthesizing 2-hydroxybenzonitrile:

- From Hydroxylamine and Aldehyde: Reacting hydroxylamine with 2-hydroxyarylaldehyde leads to the formation of 2-hydroxybenzonitrile through subsequent dehydration .

- From Salicylaldoxime: Salicylaldoxime can be treated with acetic anhydride followed by hydrolysis to yield 2-hydroxybenzonitrile .

- Direct Nitrilation: Nitrilation of phenolic compounds under controlled conditions can also produce 2-hydroxybenzonitrile .

2-Hydroxybenzonitrile has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.

- Agricultural Chemicals: The compound is used in the formulation of agrochemicals, particularly those targeting pests and diseases.

- Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.

Studies on the interactions of 2-hydroxybenzonitrile with other compounds have revealed its potential for forming complexes that enhance its biological activity. For instance, interactions with metal ions have been explored to improve its efficacy as an antimicrobial agent. Additionally, studies on its reaction mechanisms provide insights into how it can be used effectively in various chemical syntheses .

Several compounds share structural similarities with 2-hydroxybenzonitrile, including:

- Benzonitrile (C7H5N): Lacks the hydroxyl group; primarily used as a solvent and intermediate.

- Salicylaldehyde (C7H6O): Contains a hydroxyl group but lacks the nitrile group; used in fragrances and as a precursor in organic synthesis.

- Phenol (C6H6O): A simple aromatic compound containing a hydroxyl group; widely used in the production of plastics and resins.

| Compound | Functional Groups | Unique Features |

|---|---|---|

| 2-Hydroxybenzonitrile | Hydroxyl, Nitrile | Exhibits both antimicrobial and anti-inflammatory properties |

| Benzonitrile | Nitrile | Commonly used solvent |

| Salicylaldehyde | Hydroxyl | Precursor for various organic syntheses |

| Phenol | Hydroxyl | Key industrial chemical |

The uniqueness of 2-hydroxybenzonitrile lies in its combination of both hydroxyl and nitrile groups, which endows it with distinctive reactivity and biological activity not found in its simpler analogs.

Mechanistic Pathways

Nucleophilic addition typically proceeds via a two-step process. First, the nucleophile (e.g., cyanide ions, amines, or alkoxides) attacks the nitrile carbon, forming a tetrahedral intermediate. Subsequent protonation yields the final product. For example, in ZnCl₂-mediated reactions, the nitrile group participates in cyclization events by acting as an electrophilic site for intramolecular oxygen or nitrogen nucleophiles [2].

Table 1: Comparative Reactivity of Nitrile Groups in Ortho-Substituted Benzonitriles

| Substituent | Electrophilicity (Nitrile Carbon) | Preferred Nucleophile |

|---|---|---|

| -OH | High | Oxygen nucleophiles |

| -NO₂ | Moderate | Nitrogen nucleophiles |

| -CH₃ | Low | Strong bases |

The ortho-hydroxyl group not only activates the nitrile but also directs regioselectivity during reactions. For instance, in the synthesis of 1,3-benzoxazin-4-ones, the hydroxyl group initiates nucleophilic attack on ketones, followed by cyclization involving the nitrile [2] .

Oxidation and Reduction Pathways

Oxidation Reactions

The nitrile group in 2-hydroxybenzonitrile undergoes oxidation under controlled conditions. For example, enzymatic hydroxylation via cytochrome P450 enzymes produces metabolites such as 4-hydroxybenzonitrile . Strong oxidizing agents like potassium permanganate (KMnO₄) may cleave the nitrile to a carboxylic acid, though this pathway is less commonly exploited synthetically.

Reduction Reactions

Reduction of the nitrile group typically employs catalysts like palladium or Raney nickel. Hydrogenation converts the -C≡N moiety to a primary amine (-CH₂NH₂), enabling access to aminobenzene derivatives. However, competing reduction of the hydroxyl group requires careful selection of conditions to preserve functionality .

Cyclization Reactions (Benzoxazine Formation)

2-Hydroxybenzonitrile serves as a key precursor in the synthesis of benzoxazinones, a class of heterocycles with pharmaceutical relevance.

ZnCl₂-Promoted Cyclization

A landmark method involves treating 2-hydroxybenzonitrile with ketones in the presence of ZnCl₂. The reaction proceeds via a tandem intramolecular Pinner–Dimroth rearrangement (Scheme 1) [2]:

- Step 1: Nucleophilic attack of the hydroxyl group on the ketone carbonyl forms intermediate I.

- Step 2: Intramolecular Pinner reaction cyclizes the structure into benzo[d] [1] dioxin-4-imine (II).

- Step 3: Dimroth rearrangement yields the final 2,3-dihydro-4H-1,3-benzoxazin-4-one product.

Table 2: Substrate Scope for ZnCl₂-Mediated Benzoxazine Synthesis

| Ketone Substrate | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Cyclohexanone | 85 | 6 |

| Acetophenone | 78 | 6 |

| Propiophenone | 72 | 6 |

This method tolerates diverse functional groups, including halides (-Br, -F) and alkyl chains, without requiring stringent anhydrous conditions [2].

Multicomponent Polymerization (MCP) Mechanisms

2-Hydroxybenzonitrile participates in MCPs to construct complex polymers. A notable example involves its reaction with alkynes and sulfonyl azides, forming polyheterocycles via click chemistry-inspired pathways .

Reaction Dynamics

The nitrile group acts as a dipolarophile in 1,3-dipolar cycloadditions, while the hydroxyl group facilitates proton transfer steps. This dual functionality enables the formation of high-molecular-weight polymers with tunable thermal and mechanical properties.

Stereochemical and Regioselective Control

Regioselectivity in Cyclization

The ortho-hydroxyl group dictates regioselectivity by pre-organizing the molecule for intramolecular attack. For example, in benzoxazine synthesis, the hydroxyl group selectively targets ketone carbonyls over other electrophilic sites, ensuring product uniformity [2].

Stereochemical Outcomes

While 2-hydroxybenzonitrile itself is achiral, its derivatives often exhibit stereogenicity. For instance, spirocyclic benzoxazinones formed with cyclic ketones adopt defined stereochemistry due to torsional constraints during cyclization [2]. However, systematic studies on enantioselective transformations remain limited, presenting an area for future exploration.

Table 3: Factors Influencing Regioselectivity in 2-Hydroxybenzonitrile Reactions

| Factor | Effect on Regioselectivity |

|---|---|

| Ortho-hydroxyl group | Directs nucleophiles to nitrile carbon |

| Lewis acid catalysts | Stabilize transition states |

| Solvent polarity | Modulates intermediate stability |

Chemical Properties and Synthetic Accessibility

Fundamental Chemical Characteristics

2-Hydroxybenzonitrile exhibits distinctive physicochemical properties that contribute to its pharmaceutical utility. The compound demonstrates good solubility in polar solvents including water, methanol, and chloroform, with a pKa value of 6.86 at 25°C. Its vapor pressure of 0.17 Pa at 25°C and boiling point of 149°C at 14 mmHg indicate moderate volatility under standard conditions.

The electronic structure of 2-hydroxybenzonitrile features significant electron delocalization between the hydroxyl and cyano groups, resulting in enhanced stability and specific reactivity patterns. The ortho-positioning of these functional groups enables intramolecular hydrogen bonding, which influences both the compound's physical properties and its biological activity. This structural arrangement creates a unique microenvironment that can interact selectively with biological targets through multiple binding modes.

Synthetic Methodologies

Multiple synthetic routes have been developed for 2-hydroxybenzonitrile preparation, each offering distinct advantages for specific applications. The traditional dehydration approach involves treating 2-hydroxybenzamide in the gas phase over solid catalysts, achieving yields of 85-87% under optimized conditions. This method employs silica gel impregnated with phosphoric acid as catalyst, operating at temperatures between 200-400°C and pressures of 5-100 mbar.

Alternative synthetic strategies include the reaction of hydroxylamine with 2-hydroxyarylaldehydes, and the ammoxidation of substituted toluenes. The Rosenmund-von Braun reaction provides another viable route, utilizing cuprous cyanide or sodium cyanide with brominated precursors. Each methodology offers specific advantages in terms of yield, selectivity, and scalability for pharmaceutical applications.

Recent developments in green chemistry have focused on environmentally benign synthetic approaches that minimize toxic reagents and waste generation. These methods emphasize the use of readily available starting materials and mild reaction conditions while maintaining high yields and product purity.

Cyclin-Dependent Kinase and Glycogen Synthase Kinase-3 Inhibitors for Neurodegenerative Diseases

Mechanistic Foundations of Kinase Inhibition

Cyclin-dependent kinases and glycogen synthase kinase-3 represent critical therapeutic targets in neurodegenerative disease research, with 2-hydroxybenzonitrile derivatives demonstrating significant potential for intervention. These kinases play fundamental roles in neuronal survival, synaptic plasticity, and cellular homeostasis, making their modulation essential for therapeutic efficacy.

CDK4 inhibition has emerged as a particularly promising strategy for Alzheimer's disease treatment. The aberrant activation of CDK4 in Alzheimer's disease brain tissue correlates with neuronal death pathways, and specific inhibition provides neuroprotection against nerve growth factor deprivation and oligomeric beta-amyloid toxicity. Research demonstrates that CDK4 inhibitors effectively block mitochondrial integrity loss, pro-apoptotic protein Bim induction, and caspase-3 activation in response to neurodegenerative stimuli.

CDK5 represents another critical target, particularly in Parkinson's disease pathogenesis. The enzyme's hyperactivation through p35 cleavage to p25 results in pathological phosphorylation of neuronal substrates including tau protein. Studies in MPTP-treated mice demonstrate that CDK5 expression and activity increase significantly following dopaminergic neuron damage, while CDK5 inhibition provides substantial neuroprotection.

GSK-3β dysfunction underlies multiple neurodegenerative conditions through its effects on tau phosphorylation, mitochondrial function, and neuroinflammation. The kinase's hyperactivation leads to tau hyperphosphorylation at multiple sites, contributing to neurofibrillary tangle formation characteristic of Alzheimer's disease. Selective GSK-3β inhibitors such as SAR502250 demonstrate efficacy in reducing tau phosphorylation and improving cognitive deficits in transgenic mouse models.

Structure-Activity Relationships

The development of effective kinase inhibitors requires careful consideration of structure-activity relationships that govern selectivity and potency. Benzonitrile derivatives offer unique advantages in this context due to their ability to form specific interactions with kinase active sites while maintaining drug-like properties.

Lamellarin derivatives containing benzonitrile moieties demonstrate potent inhibitory activity against multiple Alzheimer's disease-related kinases. Lamellarin 6 exhibits IC₅₀ values of 35 nM, 10 nM, and 28 nM against CK1δ, GSK-3β, and CDK5/p25, respectively. These compounds achieve selectivity through specific hydrogen bonding patterns and hydrophobic interactions within kinase binding pockets.

The substitution pattern on benzonitrile scaffolds significantly influences both potency and selectivity. Electron-withdrawing groups enhance binding affinity to certain kinase targets, while electron-donating substituents can modulate selectivity profiles. The ortho-hydroxyl group in 2-hydroxybenzonitrile provides an additional hydrogen bonding opportunity that can be exploited for enhanced binding specificity.

Therapeutic Applications and Clinical Development

Clinical translation of kinase inhibitors for neurodegenerative diseases faces significant challenges related to selectivity, blood-brain barrier penetration, and potential side effects. The complexity of kinase signaling networks requires careful balance between therapeutic efficacy and off-target effects.

GSK-3 inhibitors have progressed furthest in clinical development, with lithium serving as the prototypical example. However, lithium's narrow therapeutic window and significant side effects limit its utility. Second-generation GSK-3 inhibitors demonstrate improved selectivity and reduced toxicity profiles.

CDK5 inhibitor development faces particular challenges due to the enzyme's essential functions in normal neuronal physiology. Strategies focusing on selective inhibition of pathological CDK5/p25 activity while preserving physiological CDK5/p35 functions show promise for therapeutic application.

The development of blood-brain barrier penetrant kinase inhibitors remains a critical challenge. Prodrug approaches and targeted delivery systems offer potential solutions for enhancing central nervous system exposure while minimizing systemic toxicity.

| Kinase Target | Neurodegenerative Disease | Mechanism | Therapeutic Effect | Development Stage |

|---|---|---|---|---|

| CDK4 | Alzheimer's Disease | Cell cycle regulation | Neuroprotection | Preclinical |

| CDK5 | Parkinson's Disease | Dopaminergic neuron protection | Reduced neurodegeneration | Preclinical |

| CDK5/p25 | Alzheimer's Disease | Tau hyperphosphorylation | Reduced neurofibrillary tangles | Clinical trials |

| GSK-3β | Multiple | Tau phosphorylation | Mitochondrial protection | Clinical trials |

| GSK-3α | Alzheimer's Disease | Amyloid plaque reduction | Memory improvement | Preclinical |

| CK1δ | Alzheimer's Disease | Tau phosphorylation | Anti-inflammatory | Preclinical |

| TTBK1 | Tauopathy | Tau phosphorylation | Reduced protein aggregation | Research |

| TTBK2 | Spinocerebellar Ataxia | Centrosomal protein regulation | Axonemal microtubule regulation | Research |

Antifungal Agent Synthesis: Azoxystrobin Development

Azoxystrobin as a Model Strobilurin Fungicide

Azoxystrobin represents the most commercially successful member of the strobilurin class of fungicides, derived from naturally occurring compounds produced by wood-decaying basidiomycetes. This broad-spectrum systemic fungicide operates through inhibition of mitochondrial respiration in fungi, specifically targeting cytochrome bc₁ complex at the Qo site. The compound's structure features a distinctive β-methoxyacrylate pharmacophore linked to a complex aromatic system containing 2-hydroxybenzonitrile as a terminal group.

The development of azoxystrobin synthesis demonstrates the critical role of 2-hydroxybenzonitrile as both a starting material and key intermediate. Traditional synthetic approaches utilize the compound in coupling reactions with pyrimidine derivatives to construct the final fungicide structure. The presence of both nucleophilic hydroxyl and electrophilic nitrile groups enables selective functionalization strategies essential for azoxystrobin assembly.

Commercial azoxystrobin synthesis faces significant challenges related to yield optimization, environmental impact, and cost effectiveness. Traditional routes often suffer from low overall yields, toxic reagent requirements, and generation of environmentally problematic byproducts. These limitations have driven extensive research into alternative synthetic methodologies that leverage 2-hydroxybenzonitrile's versatile reactivity.

Synthetic Route Development and Optimization

Multiple synthetic strategies have been developed for azoxystrobin production, each addressing specific limitations of earlier approaches. The traditional three-route synthesis typically involves sequential construction of the methyl α-phenyl-β-methoxyacrylate moiety, followed by pyrimidine ring formation and final coupling with 2-hydroxybenzonitrile.

Route 1 employs dimethyl sulfate for methylation reactions but suffers from toxicity concerns and low overall yield of 23.8%. Route 2 utilizes benzofuran intermediates but generates allergenic substances and non-environmentally friendly byproducts, achieving yields below 30%. Route 3 requires inflammable sodium hydride and toxic N-methylpyrrolidone solvent, limiting its industrial applicability.

The Suzuki cross-coupling approach represents a significant advancement in azoxystrobin synthesis. This method employs 2-bromophenol as starting material and utilizes palladium-catalyzed carbon-carbon bond formation to construct the required aromatic framework. Under optimized conditions using 1.4 equivalents of arylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄ base in dioxane/water, yields of 95.8% can be achieved.

The ZnCl₂-promoted synthetic route offers advantages in terms of mild reaction conditions and high yields. This method utilizes 2-hydroxybenzonitriles and ketones as starting materials to form 1,3-benzoxazin-4-ones through domino reactions. The process avoids corrosive acids while achieving yields up to 84% under optimized conditions.

Trimethylamine-catalyzed synthesis represents the most recent development in azoxystrobin production methodology. This approach employs 2-hydroxyphenylacetic acid as starting material and utilizes trimethylamine's unique catalytic properties for efficient product formation. The method offers advantages including low cost, excellent reactivity, and catalyst recyclability.

Metabolite Formation and Environmental Fate

Azoxystrobin undergoes extensive metabolic transformation in both target organisms and environmental systems, generating multiple degradation products that retain the 2-hydroxybenzonitrile moiety. The major metabolite in mammals, azoxystrobin acid, forms through ester hydrolysis while preserving the core benzonitrile structure. Additional metabolic pathways include hydroxylation on the cyanophenyl ring followed by conjugation reactions.

Photochemical degradation of azoxystrobin yields various transformation products including the Z-isomer and hydroxylated derivatives. The compound 2-hydroxybenzonitrile itself appears as a degradation product through ether bond cleavage between aromatic rings. These metabolites demonstrate varying degrees of biological activity and environmental persistence.

Environmental fate studies reveal complex degradation patterns involving both biotic and abiotic processes. Soil surface photolysis generates multiple products including compounds retaining the benzonitrile functionality. Hydrolytic stability varies significantly with pH, with acidic conditions favoring different degradation pathways than basic environments.

| Synthetic Route | Starting Material | Key Intermediate | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Route 1 | 2-Hydroxybenzonitrile | Methyl α-phenyl-β-methoxyacrylate | 23.8 | Simple reagents | Toxic DMS required |

| Traditional Route 2 | 2-Bromophenol | Benzofuran derivative | 30 | Established method | Allergenic intermediates |

| Traditional Route 3 | Epichlorohydrin | Glycidyl ether | Not specified | Direct synthesis | Inflammable NaH |

| Suzuki Cross-coupling | 2-Bromophenol | Arylboronic acid | 95.8 | High yield, mild conditions | Expensive catalyst |

| ZnCl₂-promoted | 2-Hydroxybenzonitrile | 1,3-benzoxazin-4-one | 84 | Acid-free conditions | Limited substrate scope |

| Trimethylamine-catalyzed | 2-Hydroxyphenylacetic acid | Azoxystrobin | High | Low cost, recyclable | Limited scalability |

Structure-Activity Relationships in Strobilurin Design

The strobilurin pharmacophore requires specific structural features for optimal antifungal activity, with the 2-hydroxybenzonitrile moiety playing a crucial role in target binding. The β-methoxyacrylate group provides the primary interaction with cytochrome bc₁ complex, while the terminal cyanophenoxy group contributes to binding specificity and selectivity.

Modification of the benzonitrile substituent significantly affects biological activity. The ortho-hydroxyl group enhances binding affinity through hydrogen bonding interactions with the target protein. Substitution patterns on the aromatic ring influence both potency and selectivity, with electron-withdrawing groups generally enhancing activity.

The pyrimidine linker between the methoxyacrylate and cyanophenoxy groups provides optimal spacing for target interaction. Alternative linker systems demonstrate reduced activity, highlighting the importance of precise molecular geometry for biological function. The overall molecular conformation must position key functional groups appropriately for effective cytochrome complex inhibition.

β-Adrenergic Receptor Agonists: Bunolol Synthesis and Development

Pharmacological Significance of β-Adrenergic Receptor Modulation

β-Adrenergic receptors represent critical components of the sympathetic nervous system, mediating cardiovascular, metabolic, and neurological responses to catecholamine stimulation. Bunolol, classified as a potent β-adrenergic receptor antagonist, demonstrates significant therapeutic potential for treating glaucoma and cardiovascular conditions. The compound's structure incorporates 2-hydroxybenzonitrile-derived elements that contribute to its selectivity and binding affinity.

The three β-adrenergic receptor subtypes (β₁, β₂, β₃) exhibit distinct tissue distribution patterns and physiological functions. β₁-receptors predominate in cardiac tissue and mediate positive inotropic and chronotropic effects. β₂-receptors are widely distributed in smooth muscle, liver, and skeletal muscle, regulating bronchodilation and metabolic processes. β₃-receptors, found primarily in adipose tissue and bladder, control lipolysis and smooth muscle relaxation.

Bunolol's mechanism of action involves competitive antagonism of endogenous catecholamines at β-adrenergic receptor sites. The compound demonstrates particular efficacy in reducing intraocular pressure through modulation of aqueous humor production and outflow. This therapeutic effect makes bunolol valuable for glaucoma treatment, where elevated intraocular pressure contributes to optic nerve damage.

Synthetic Approaches to Bunolol Production

Two primary synthetic strategies have been developed for bunolol production: chemo-enzymatic and purely chemical approaches. The chemo-enzymatic method utilizes lipase-mediated kinetic resolution to achieve high enantiomeric purity, while chemical routes employ different starting materials and reaction conditions.

The chemo-enzymatic approach begins with racemic alcohol substrates and employs CAL L4777 lipase for enantioselective esterification. This process achieves enantiomeric excess values of 98% with overall yields of 35%. The lipase selectively acylates one enantiomer, enabling separation of (R)- and (S)-alcohols through differential reactivity. Subsequent treatment with tert-butylamine converts the separated intermediates to corresponding bunolol enantiomers.

Chemical synthesis routes utilize epichlorohydrin derivatives as starting materials. R-epichlorohydrin produces (S)-bunolol through glycidyl ether formation followed by nucleophilic ring opening with 2-hydroxybenzonitrile derivatives. S-epichlorohydrin yields (R)-bunolol through analogous reaction sequences. The racemic approach employs RS-epichlorohydrin to generate bunolol racemate.

Optimization studies demonstrate that reaction temperature, solvent selection, and catalyst loading significantly influence both yield and enantiomeric purity. Base-catalyzed conditions typically provide higher yields but may compromise stereochemical integrity. The choice between synthetic approaches depends on required enantiomeric purity, scale of production, and cost considerations.

Structure-Activity Relationships and Receptor Selectivity

Bunolol's structure features key elements that determine its β-adrenergic receptor binding characteristics and selectivity profile. The phenoxypropanolamine backbone provides the basic pharmacophore for β-receptor interaction, while specific substituents modulate potency and selectivity.

The 2-hydroxybenzonitrile-derived aromatic system contributes significantly to bunolol's binding affinity and selectivity. The hydroxyl group enables hydrogen bonding with receptor amino acid residues, while the nitrile functionality provides additional electrostatic interactions. The spatial arrangement of these groups influences the compound's orientation within the receptor binding pocket.

Enantiomeric differences in bunolol demonstrate the importance of stereochemistry for biological activity. The (S)-enantiomer typically exhibits higher β-receptor affinity compared to the (R)-enantiomer. This stereoselectivity reflects specific interactions between the chiral center and asymmetric binding pocket residues.

Comparative studies with other β-adrenergic ligands reveal structure-activity relationships governing receptor subtype selectivity. Modifications to the aromatic ring system can shift selectivity between β₁, β₂, and β₃ subtypes. The benzonitrile moiety appears particularly important for maintaining β₂-receptor selectivity.

| Synthesis Approach | Starting Material | Key Step | Enzyme/Catalyst | Enantiomeric Excess (%) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| Chemo-enzymatic | Racemic alcohol | Lipase resolution | CAL L4777 lipase | 98 | 35 | (R)- and (S)-bunolol |

| Chemical (R-epichlorohydrin) | R-epichlorohydrin | Glycidyl ether formation | Base catalysis | High | Not specified | (S)-bunolol |

| Chemical (S-epichlorohydrin) | S-epichlorohydrin | Glycidyl ether formation | Base catalysis | High | Not specified | (R)-bunolol |

| Chemical (RS-epichlorohydrin) | RS-epichlorohydrin | Glycidyl ether formation | Base catalysis | Not applicable | Not specified | (RS)-bunolol |

Therapeutic Applications and Clinical Development

Bunolol's primary clinical application focuses on glaucoma treatment through intraocular pressure reduction. The compound's β-receptor antagonist activity decreases aqueous humor production while potentially enhancing outflow facility. Clinical studies demonstrate significant pressure-lowering effects comparable to other β-blockers used in ophthalmology.

The compound's cardiovascular effects require careful consideration during clinical use. β-Adrenergic blockade can influence heart rate, blood pressure, and cardiac contractility. Patients with preexisting cardiovascular conditions may require dose adjustments or alternative therapeutic approaches.

Formulation development for bunolol focuses on optimizing ocular bioavailability while minimizing systemic exposure. Topical application requires adequate corneal penetration for therapeutic efficacy. Various formulation strategies including penetration enhancers and sustained-release systems have been investigated.

Safety profiles for bunolol demonstrate generally favorable tolerability with adverse effects typical of β-adrenergic antagonists. Local irritation, systemic β-blockade effects, and potential respiratory considerations represent the primary safety concerns. Contraindications include severe cardiovascular disease and respiratory conditions sensitive to β-receptor blockade.

Prodrug Development Strategies

Fundamental Principles of Prodrug Design

Prodrug development represents a sophisticated pharmaceutical strategy for overcoming inherent limitations of active pharmaceutical ingredients through chemical modification. The approach involves creating bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. For benzonitrile-containing compounds, prodrug strategies can address solubility limitations, enhance bioavailability, and achieve targeted delivery.

The prodrug concept encompasses multiple design paradigms, each addressing specific pharmaceutical challenges. Simple prodrugs utilize single chemical modifications such as ester or amide formation to mask problematic functional groups. Mutual prodrugs link two active compounds together, potentially providing synergistic therapeutic effects. Cascade prodrugs undergo sequential chemical transformations to achieve controlled drug release.

Targeted prodrugs incorporate tissue-specific activation mechanisms to enhance therapeutic selectivity. These sophisticated systems utilize unique enzymatic activities or physicochemical conditions present at disease sites. For benzonitrile derivatives, such approaches could leverage specific nitrile-hydrolyzing enzymes or pH-dependent reactions for selective activation.

Benzonitrile-containing compounds present unique opportunities for prodrug development due to the nitrile group's versatility. The functional group can serve as both a masking element and an activation trigger. Chemical modifications of the nitrile or adjacent hydroxyl group in 2-hydroxybenzonitrile derivatives enable sophisticated prodrug designs.

Chemical Strategies for Benzonitrile Prodrug Development

Multiple chemical approaches exist for prodrug modification of benzonitrile-containing compounds. Ester prodrugs represent the most common strategy, utilizing hydrolytic enzymes for activation. The hydroxyl group in 2-hydroxybenzonitrile provides an ideal site for ester formation with carboxylic acid promoieties.

Benzoic acid derivative modifications offer particularly promising prodrug strategies. Research demonstrates that methoxylation effects of benzoic acid derivatives can impart antioxidant activities while maintaining drug encapsulation capabilities. 4-Hydroxy-3,5-dimethoxybenzoic acid conjugates demonstrate strong antioxidant properties that complement therapeutic effects.

Amide prodrugs provide alternative approaches for compounds containing amine functionalities. The formation of amide bonds with appropriate promoieties can mask basic nitrogen atoms that contribute to poor pharmacokinetic properties. Hydrolytic cleavage by amidases releases the active amine-containing drug.

Phosphate prodrugs offer solutions for enhancing water solubility of lipophilic benzonitrile derivatives. The phosphate group's high polarity dramatically increases aqueous solubility while remaining susceptible to phosphatase-mediated cleavage. This approach proves particularly valuable for improving oral bioavailability of poorly soluble compounds.

Targeted Delivery Systems

Advanced prodrug strategies incorporate targeting mechanisms that direct drug release to specific tissues or cellular compartments. Tumor-selective prodrugs utilize unique characteristics of the cancer microenvironment for preferential activation. Hypoxia, altered pH, and specific enzyme expression patterns provide activation triggers.

The Sol-moiety technology represents a recent advancement in water-soluble prodrug development. This approach utilizes specific chemical linkages that undergo controlled elimination reactions under physiological conditions. The technology demonstrates wide applicability to primary and secondary amides, sulfonamides, alcohols, and NH-containing heterocycles.

Blood-brain barrier penetration remains a critical challenge for central nervous system drug delivery. Prodrug strategies can enhance brain uptake through transporter-mediated mechanisms. Amino acid and peptide conjugates utilize specific transporters for enhanced central nervous system penetration.

Liposomal prodrug formulations combine the advantages of chemical modification with advanced delivery vehicles. Computational design methodologies enable optimization of both prodrug properties and liposomal characteristics. These systems achieve sustained drug release while minimizing systemic toxicity.

| Prodrug Type | Activation Mechanism | Linkage Chemistry | Target Improvement | Examples | Benzonitrile Relevance |

|---|---|---|---|---|---|

| Simple prodrug | Hydrolysis | Ester, amide | Solubility, stability | Enalapril | Moderate |

| Mutual prodrug | Dual drug release | Azo, disulfide | Dual therapy | Sulfasalazine | Low |

| Cascade prodrug | Sequential reactions | Multiple bonds | Controlled release | Capecitabine | High |

| Targeted prodrug | Site-specific cleavage | Peptide, antibody | Tissue selectivity | Antibody-drug conjugates | High |

| Bioprecursor | Metabolic conversion | Metabolic precursor | ADME properties | Levodopa | Moderate |

Metabolic Pathway Engineering

Biotechnological Applications of Benzonitrile Metabolism

Metabolic pathway engineering represents a powerful approach for manipulating cellular metabolism to enhance production of pharmaceutically relevant compounds. Benzonitrile and hydroxybenzonitrile compounds serve as both targets and tools in these biotechnological applications. The development of engineered microorganisms capable of efficiently metabolizing or producing benzonitrile derivatives opens new possibilities for pharmaceutical manufacturing.

Natural benzonitrile metabolism occurs through nitrile hydratase-amidase pathways that convert nitriles to corresponding carboxylic acids. Burkholderia species demonstrate particular effectiveness in benzonitrile degradation, utilizing both 2-hydroxybenzonitrile and its isomers as sole carbon and energy sources. These organisms express nitrile hydratases and amidases with broad substrate specificity that can be leveraged for biotechnological applications.

The metabolic versatility of benzonitrile-degrading organisms extends beyond simple hydrolysis reactions. Studies reveal complex catabolic networks involving central pathways including benzoate-catechol, salicylate-catechol, and gentisate pathways. These interconnected metabolic routes enable complete mineralization of benzonitrile compounds while providing metabolic building blocks for biosynthetic processes.

Engineering approaches focus on enhancing enzyme expression, improving substrate specificity, and redirecting metabolic flux toward desired products. Heterologous expression of nitrile-metabolizing enzymes in industrial microorganisms enables large-scale biotransformation processes. These systems can produce high-value pharmaceutical intermediates from readily available benzonitrile substrates.

Shikimate Pathway Engineering for Aromatic Compound Production

The shikimate pathway represents the central metabolic route for aromatic amino acid biosynthesis and serves as a platform for producing benzonitrile-related compounds. This pathway exclusively occurs in microorganisms and plants, making it an attractive target for metabolic engineering without affecting human metabolism. Engineering strategies focus on enhancing flux through the pathway while redirecting carbon toward specific aromatic products.

Key engineering targets include 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, the first committed enzyme of the shikimate pathway. Feedback-resistant variants of this enzyme enable increased carbon flux while avoiding allosteric inhibition by pathway end products. Multiple laboratories have developed improved variants with reduced sensitivity to phenylalanine, tyrosine, and tryptophan inhibition.

Chorismate represents a critical branch point in the shikimate pathway, serving as precursor to all three aromatic amino acids. Engineering approaches utilize feedback-resistant chorismate mutase variants to direct flux toward specific products. The development of novel chorismate-utilizing pathways enables production of non-natural aromatic compounds.

Downstream pathway engineering involves modifying enzymes responsible for converting aromatic amino acids to more complex products. Tyrosine serves as precursor to benzylisoquinoline alkaloids and other pharmaceutically relevant compounds. Enhanced tyrosine production through pathway engineering provides increased substrate availability for these biosynthetic routes.

Heterologous Expression Systems

Successful metabolic engineering requires appropriate host organisms that can support heterologous pathway expression. Escherichia coli represents the most commonly used host due to its well-characterized genetics and robust growth characteristics. However, the organism's native metabolism can interfere with heterologous pathway function.

Saccharomyces cerevisiae offers advantages for expressing eukaryotic pathways that require post-translational modifications. The organism's compartmentalized metabolism enables reconstruction of complex biosynthetic pathways. Yeast systems demonstrate particular success in producing plant secondary metabolites and other complex natural products.

Streptomyces species provide specialized hosts for natural product biosynthesis. These organisms possess sophisticated secondary metabolic machinery that can be harnessed for producing novel compounds. Engineering approaches focus on activating silent gene clusters and redirecting metabolic flux toward desired products.

Host optimization involves modifying central metabolism to enhance precursor availability. Strategies include deleting competing pathways, overexpressing rate-limiting enzymes, and implementing transcriptional control systems. The goal is creating cellular factories optimized for specific product formation.

| Target Pathway | Host Organism | Key Enzymes | Product | Engineering Strategy | Application |

|---|---|---|---|---|---|

| Shikimate pathway | E. coli | DAHP synthase | Aromatic amino acids | Feedback resistance | Drug precursors |

| Benzonitrile degradation | Burkholderia sp. | Nitrile hydratase | Benzoic acid derivatives | Pathway optimization | Bioremediation |

| Aromatic biosynthesis | S. cerevisiae | Aromatic aminotransferase | Tyrosine, phenylalanine | Flux redirection | Pharmaceuticals |

| Nitrile hydrolysis | Recombinant bacteria | Amidase | Carboxylic acids | Enzyme enhancement | Biotransformation |

| Secondary metabolism | Streptomyces | Polyketide synthase | Complex molecules | Heterologous expression | Natural products |

Systems-Level Optimization Strategies

Advanced metabolic engineering employs systems-level approaches that consider global cellular metabolism. These strategies utilize computational modeling to predict optimal genetic modifications. Genome-scale metabolic models enable identification of non-obvious engineering targets that affect pathway performance.

Flux balance analysis provides quantitative frameworks for optimizing metabolic networks. These computational approaches identify bottlenecks and predict the effects of genetic modifications. Integration with experimental data enables iterative design-build-test cycles for pathway optimization.

Synthetic biology tools enable precise control over gene expression and pathway regulation. CRISPR-based systems allow simultaneous modification of multiple genes to optimize pathway flux. These approaches enable fine-tuning of enzyme levels and pathway balancing.

Dynamic regulation systems respond to cellular conditions to maintain optimal pathway performance. Biosensors can detect metabolite levels and adjust gene expression accordingly. These sophisticated control systems enable autonomous pathway optimization without external intervention.

Environmental and Industrial Applications

Metabolic engineering applications extend beyond pharmaceutical production to include environmental remediation and industrial biotechnology. Benzonitrile-degrading organisms can be engineered for treating contaminated environments. Enhanced degradation capabilities enable faster cleanup of industrial waste streams.

Industrial applications focus on producing high-value chemicals from renewable feedstocks. Engineered microorganisms can convert biomass-derived substrates to pharmaceutical intermediates. These sustainable production methods reduce dependence on petroleum-based chemical synthesis.

Biocatalytic processes offer advantages including mild reaction conditions, high selectivity, and environmental compatibility. Engineered enzymes can perform complex chemical transformations that are difficult to achieve through traditional chemistry. These capabilities enable greener manufacturing processes.

Scale-up considerations include process optimization, downstream purification, and economic viability. Successful industrial implementation requires balancing productivity, yield, and operating costs. Continuous process development and optimization are essential for commercial success.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (60.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (40.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (52.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (52.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (51.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

611-20-1